![molecular formula C19H18N2OS2 B2560547 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-09-8](/img/structure/B2560547.png)
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylthio)benzamide
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Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
A study explored the microwave-assisted facile synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against various human cancer cell lines. The synthesized compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin, suggesting potential therapeutic applications for benzamide derivatives in cancer treatment (Tiwari et al., 2017).
Antibacterial Activity
Another research effort designed and synthesized analogs of benzamide that displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study indicated that these compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
Materials Science Applications
In the realm of materials science, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, aiming to understand the influence of methyl functionality and multiple non-covalent interactions on gelation. This study underscores the potential of benzamide derivatives in developing new materials with specific physical properties (Yadav & Ballabh, 2020).
Corrosion Inhibition
Benzothiazole derivatives, including those related to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylthio)benzamide, have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness suggests applications in protecting industrial materials from corrosion, which is crucial for extending the lifespan of metal components in various industrial sectors (Hu et al., 2016).
properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-12-8-9-13(2)15(10-12)16-11-24-19(20-16)21-18(22)14-6-4-5-7-17(14)23-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOXYYMKICXYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylthio)benzamide |
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